molecular formula C11H10BrN3O2 B13615326 1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

货号: B13615326
分子量: 296.12 g/mol
InChI 键: VHPPXHCYUDWNCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1281283-42-8 ) is a chemical compound with the molecular formula C11H10BrN3O2 and a molecular weight of 296.120 g/mol(citation:5). It belongs to the class of 1,2,3-triazole derivatives, which are recognized in medicinal chemistry as privileged scaffolds due to their versatility as amide bond bioisosteres and their ability to improve the physicochemical properties and pharmacokinetic profiles of lead compounds(citation:7). The 1,2,3-triazole core is a key pharmacophore in various bioactive molecules and has been extensively used in the structural modification of natural products to develop new agents with potential anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects(citation:7). Specifically, 1,2,3-triazole-4-carboxamide analogs have been identified as a promising class of potent and selective Pregnane X receptor (PXR) inhibitors, functioning as inverse agonists and antagonists with low nanomolar activity(citation:3). PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as CYP3A4, and its inhibition is a valuable strategy for mitigating adverse drug-drug interactions(citation:3). The structural features of this bromobenzyl-triazole carboxylic acid make it a valuable building block for researchers in drug discovery for the synthesis and optimization of novel bioactive molecules. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

属性

分子式

C11H10BrN3O2

分子量

296.12 g/mol

IUPAC 名称

1-[(2-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,16,17)

InChI 键

VHPPXHCYUDWNCM-UHFFFAOYSA-N

规范 SMILES

CC1=C(N=NN1CC2=CC=CC=C2Br)C(=O)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the triazole intermediate.

    Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted triazole derivatives.

科学研究应用

1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

相似化合物的比较

Halogen-Substituted Triazole Carboxylic Acids

1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • Key Differences: Bromine is at the para position on the benzyl group instead of ortho. Altered dipole moments may influence binding interactions in biological systems.
  • Applications : Similar to the target compound in drug discovery, but with differing pharmacokinetic profiles .
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • Key Differences: Fluorine (electronegative atom) replaces bromine at the para position.
  • Applications : Neuroactive or antiviral agents where metabolic stability is critical .
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • Key Differences: Dual halogen substitution (Cl at para, F at ortho) increases lipophilicity and steric bulk. May exhibit stronger binding to hydrophobic enzyme pockets compared to mono-halogenated analogs.
  • Applications : Antimicrobial or anticancer agents targeting lipophilic environments .

Functional Group Modifications

Carboxamide Derivatives (e.g., 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
  • Key Differences :
    • Carboxylic acid replaced with carboxamide (-CONH2).
    • Reduced acidity and enhanced hydrogen-bonding capacity, improving bioavailability.
  • Applications : Prodrug development or targeting enzymes with amide-binding sites .
Ester Derivatives (e.g., Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)
  • Key Differences :
    • Carboxylic acid esterified to an ethyl group.
    • Increased lipophilicity and stability under acidic conditions, suitable for prodrug strategies.
  • Applications : Controlled release formulations or intermediates in organic synthesis .

Substituent Position and Electronic Effects

Compound Substituent Position/Type Key Effects on Properties
Target compound Ortho-Br on benzyl High steric hindrance, polarizability
1-(4-Bromophenyl)-5-methyl-... Para-Br on phenyl Lower steric hindrance, planar dipole
1-(4-Methoxyphenyl)methyl-5-methyl-... Para-OCH3 on benzyl Electron-donating, enhanced solubility
1-(3,4,5-Trimethoxyphenyl)-... Multiple OCH3 groups High solubility, π-π stacking capabilities

Tautomerism and Stability

  • Ring-Chain Tautomerism : Analogous triazole carboxylic acids (e.g., 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) exhibit equilibrium between open-chain carboxylic acid and cyclic hemiacetal forms. For the target compound, tautomerism may influence reactivity and stability under varying pH conditions .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2–3) enhances water solubility compared to esters (pKa neutral) or amides.
  • Lipophilicity : Ortho-bromo substitution increases logP compared to para-fluoro analogs, affecting membrane permeability.
  • Thermal Stability : Bromine’s polarizability may reduce thermal stability relative to fluorine-substituted derivatives.

生物活性

1-(2-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor properties, enzyme inhibition, and potential therapeutic applications.

  • IUPAC Name : 1-[(2-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid
  • Molecular Formula : C11H10BrN3O2
  • Molecular Weight : 296.124 g/mol

Antitumor Activity

Research has shown that derivatives of 1,2,3-triazoles exhibit significant antitumor properties. For instance, compounds related to 1-(2-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have been tested against various cancer cell lines.

CompoundCancer TypeCell LineLog GI50
25Colon CancerKM12-5.43
MelanomaSK-MEL-5-5.55
OvarianOVCAR-4-5.52
RenalCAKI-1-5.33
BreastBT-549-5.40

In a study evaluating several triazole derivatives, it was found that certain compounds displayed moderate activity against melanoma and breast cancer cell lines, suggesting that modifications in the triazole structure could enhance antitumor efficacy .

Enzyme Inhibition

Triazole compounds have also been investigated for their potential as xanthine oxidase (XO) inhibitors. The inhibition of XO is relevant for conditions like gout and hyperuricemia. A series of triazole derivatives were synthesized and evaluated for their inhibitory activity against XO, with some exhibiting potent effects in the submicromolar range . The structure of 1-(2-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid suggests it could similarly function as an effective XO inhibitor.

Case Study 1: Anticancer Screening

In a study by the National Cancer Institute (NCI), various triazole derivatives were screened for anticancer activity. Compound 25 , a close analogue of 1-(2-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrated significant growth inhibition across multiple cancer cell lines, particularly in leukemia and melanoma models . The results indicated that structural modifications could lead to enhanced biological activity.

Case Study 2: Xanthine Oxidase Inhibition

A recent investigation into the xanthine oxidase inhibitory properties of triazoles revealed that specific modifications at the carboxylic acid position significantly influenced potency. The study highlighted how structural variations can lead to substantial differences in enzyme inhibition efficacy . This finding emphasizes the potential therapeutic applications of triazole derivatives in managing conditions associated with elevated uric acid levels.

常见问题

Q. What are the recommended methods for synthesizing 1-(2-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-bromobenzyl azide and methyl propiolate. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (1–5 mol% CuI). Purity is enhanced via recrystallization from ethanol/water mixtures (9:1 v/v) . Reaction progress should be monitored by TLC (Rf ~0.3 in ethyl acetate/hexane) and confirmed via 1H^1H NMR (characteristic triazole proton at δ 8.1–8.3 ppm) .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated acetone solution. Key parameters include space group (e.g., P21_1/c), bond lengths (C–Br: ~1.89 Å), and dihedral angles between the triazole ring and bromobenzyl group (~15°). This data clarifies steric effects influencing reactivity and intermolecular interactions (e.g., hydrogen bonding with carboxylic acid groups) .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact experimental design?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solubility in DMSO (20–25 mg/mL at 25°C) makes it suitable for in vitro assays. For biological studies, stock solutions in DMSO should be diluted to <1% v/v to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

Discrepancies in reactivity (e.g., bromide displacement under basic vs. acidic conditions) arise from competing pathways. Under basic conditions (K2_2CO3_3, DMF), the carboxylic acid group deprotonates, activating the bromobenzyl moiety for SNAr reactions. In acidic media, protonation of the triazole nitrogen reduces electron withdrawal, slowing substitution. Controlled experiments with pH-adjusted reaction buffers and DFT calculations (e.g., Mulliken charges on Br) can resolve these effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

SAR studies require synthesizing analogs (e.g., replacing Br with Cl, F, or CF3_3) and testing bioactivity. For example:

  • Antimicrobial activity : Compare MIC values against S. aureus using broth microdilution (CLSI guidelines).
  • Enzyme inhibition : Assay IC50_{50} against COX-2 or MMP-9 via fluorogenic substrates. Correlate electronic (Hammett σ values) and steric (Taft parameters) properties with activity trends. Triazole derivatives with electron-withdrawing groups (e.g., Br, CF3_3) typically enhance target binding .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Use QSAR models (e.g., SwissADME) to estimate logP (~2.8), permeability (Caco-2 > 5 × 106^{-6} cm/s), and metabolic stability (CYP3A4 substrate likelihood). Molecular docking (AutoDock Vina) identifies potential binding modes to targets like EGFR (PDB ID: 1M17). Validate predictions with in vitro assays (e.g., hepatic microsome stability tests) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment and impurity profiling?

  • HPLC : Use a C18 column (MeCN/H2_2O + 0.1% TFA gradient; retention time ~6.2 min).
  • LC-MS : Confirm molecular ion [M+H]+^+ at m/z 324.1 and detect trace impurities (e.g., de-brominated byproduct at m/z 245.1).
  • Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.2%, N ±0.2% .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield?

Optimize stoichiometry (1.2:1 azide:alkyne ratio) and switch to flow chemistry for better heat/mass transfer. Pilot-scale batches (10–50 g) in a jacketed reactor (70°C, 12 h) achieve ~85% yield. Post-synthesis, use centrifugal partition chromatography (CPC) for large-scale purification .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be standardized?

Variations (e.g., 180–185°C vs. 175–178°C) stem from differing heating rates (>2°C/min introduces error) or polymorphic forms. Standardize using DSC (N2_2 atmosphere, 5°C/min) and confirm crystallinity via PXRD .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。